molecular formula C21H16ClN3O2S B2827226 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941926-30-3

3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2827226
CAS No.: 941926-30-3
M. Wt: 409.89
InChI Key: STDOTRVPSZDXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetically designed small molecule investigated for its role as a modulator of protein kinases and other cellular targets. Its molecular structure, which incorporates a benzothiazole core and a chloro-substituted benzamide, is engineered to interact with the ATP-binding site of various kinases. Research indicates that kinase inhibition is a cornerstone strategy in chemical biology and drug discovery . This compound has shown utility in preclinical studies focused on oncogenic signaling pathways , where it has been used to probe mechanisms of cell proliferation and apoptosis. Furthermore, the benzothiazole scaffold is of significant interest in neurological research; similar structural motifs are being explored for their potential interactions with pathological aggregates in neurodegenerative conditions . As a research tool, this compound provides scientists with a potent agent for investigating signal transduction mechanisms, validating new therapeutic targets, and studying the complex biochemistry of disease states.

Properties

IUPAC Name

3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-27-17-8-9-18-19(12-17)28-21(24-18)25(13-16-7-2-3-10-23-16)20(26)14-5-4-6-15(22)11-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDOTRVPSZDXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps:

    Formation of 6-methoxybenzo[d]thiazole: This can be synthesized by reacting 2-aminothiophenol with methoxybenzoyl chloride under basic conditions.

    Coupling with Pyridin-2-ylmethylamine: This step involves the reaction of the chlorinated intermediate with pyridin-2-ylmethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Final Coupling: The final step involves coupling the intermediate with benzoyl chloride to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency

Biological Activity

3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound that belongs to the benzamide class, characterized by its unique structural features including a chloro group, a methoxy-substituted benzo[d]thiazole moiety, and a pyridin-2-ylmethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the benzo[d]thiazole ring : Achieved through cyclization of 2-aminothiophenol with a methoxy-substituted benzaldehyde.
  • Chlorination : The introduction of chlorine can be performed using thionyl chloride or phosphorus pentachloride.
  • Amidation : Coupling the chlorinated derivative with pyridin-2-ylmethylamine using coupling agents like EDCI in the presence of a base such as triethylamine .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain benzothiazole derivatives possess inhibitory effects against various bacterial strains, suggesting that this compound may also demonstrate similar activity .

Anticancer Properties

The compound has been evaluated for its anticancer potential through various assays. Preliminary results indicate that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. This is likely due to its ability to interact with cellular targets involved in cell cycle regulation and apoptosis pathways .

Anti-inflammatory Effects

In vitro studies have assessed the anti-inflammatory properties of related compounds, demonstrating their capacity to inhibit pro-inflammatory enzymes such as lipoxygenases. The presence of the methoxy group in this compound may enhance its efficacy in reducing inflammation .

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : Binding to specific enzymes or receptors, altering their activity.
  • DNA/RNA Interaction : Potentially affecting gene expression or replication processes.
  • Disruption of Cellular Processes : Interfering with signal transduction pathways or cell division mechanisms .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameStructural FeaturesBiological Activity
3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamideLacks pyridin groupModerate antimicrobial activity
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamideLacks chlorine atomEnhanced anticancer properties
3-chloro-N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamideLacks methoxy groupReduced anti-inflammatory effects

Case Studies and Research Findings

Several studies have investigated the biological properties of related compounds:

  • Antimicrobial Screening : A study demonstrated that benzothiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a potential for developing new antibiotics .
  • Anticancer Evaluation : Research indicated that certain benzothiazole derivatives showed promising results in inhibiting tumor growth in xenograft models, highlighting their potential as anticancer agents .
  • Anti-inflammatory Activity : Compounds similar to this compound were shown to inhibit the activity of lipoxygenase enzymes, thus reducing inflammatory responses in vitro .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural and functional features are compared below with analogous benzamide-thiazole derivatives from the literature.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents Melting Point (°C) Key Spectral Data (1H NMR) Activity Notes Source
Target Compound 3-Cl, 6-OCH₃-benzothiazole, pyridin-2-ylmethyl N/A* Not reported in evidence Likely optimized for bioactivity (inferred from SAR)
N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) 4-Cl 202–212 δ 7.8–7.4 (aromatic H), δ 12.5 (amide NH) Higher melting point due to 4-Cl symmetry
N-(Benzo[d]thiazol-2-yl)-2-chlorobenzamide (1.2d) 2-Cl 201–210 δ 8.1 (d, J = 8.0 Hz, 1H, Ar–Cl) Lower Rf (0.65) vs. 1.2e (0.55), suggesting reduced polarity
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) Piperazine, pyridin-3-yl 165–170 δ 2.4 (s, 3H, CH₃-piperazine) Enhanced solubility due to basic piperazine
N-(Thiazol-2-yl)-benzamide analogs () Varied (e.g., 5-NO₂, 4-t-Bu) N/A δ 8.2–7.5 (thiazole H) Thiazole ring critical for activity; 5-OCH₃ boosts potency
Key Observations

Substituent Position and Polarity :

  • Chlorine placement on the benzamide ring (e.g., 2-Cl vs. 4-Cl in ) affects polarity and melting points. The 4-Cl derivative (1.2e) exhibits a higher melting point (202–212°C) than the 2-Cl analog (1.2d, 201–210°C), likely due to improved crystal packing .
  • The target compound’s 3-Cl substitution may balance electronic effects between electron-withdrawing and steric hindrance.

Thiazole Ring Modifications :

  • Substitution on the benzothiazole core (e.g., 6-OCH₃ in the target vs. 5-OCH₃ in ) influences bioactivity. highlights that 5-methoxy-thiazole derivatives exhibit enhanced potency as ZAC antagonists, suggesting that the 6-OCH₃ in the target could similarly optimize interactions .
  • Replacing the thiazole with other ring systems (e.g., morpholine, piperazine in ) abolishes activity, underscoring the thiazole’s indispensability .

Solubility and Pharmacokinetics: Pyridin-2-ylmethyl and methoxy groups in the target compound may improve solubility compared to non-polar analogs like 1.2d–e . Piperazine-containing analogs (e.g., 4g in ) demonstrate higher solubility due to basic nitrogen atoms, but this comes at the cost of reduced metabolic stability .

Spectral Data Trends :

  • Amide NH protons in benzothiazole derivatives typically resonate at δ 12–14 ppm (e.g., δ 12.5 in 1.2e) . The target compound’s pyridin-2-ylmethyl group may shift NH signals upfield due to electron donation.

Structure-Activity Relationship (SAR) Insights
  • Thiazole Integrity : The thiazole ring is essential for binding, as seen in , where analogs with fused or substituted rings lost activity .
  • Methoxy Positioning : 5-OCH₃ on the thiazole () improves activity, suggesting that the target’s 6-OCH₃ may offer steric or electronic advantages in specific targets .
  • Chlorine Effects : 3-Cl on the benzamide (vs. 2-Cl or 4-Cl) may optimize interactions with hydrophobic pockets in biological targets, as inferred from .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, and how can purity be ensured?

  • Methodology : The synthesis typically involves multi-step reactions starting with functionalized benzothiazole and pyridine precursors. Key steps include:

  • Benzothiazole ring formation : Cyclization of 2-amino-6-methoxybenzothiazole derivatives with chloro-substituted benzoyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Amidation : Coupling the benzothiazole intermediate with pyridin-2-ylmethylamine using coupling agents like EDCI/HOBt .
  • Critical parameters : Solvent choice (dichloromethane or DMF), temperature control (0–25°C), and reaction time (12–24 hrs) to minimize side products .
    • Purity assurance : Use HPLC (C18 column, acetonitrile/water gradient) and NMR (1H/13C) to confirm >95% purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Primary methods :

  • NMR spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, pyridyl protons at δ 8.0–8.5 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C21H17ClN3O2S: 418.07) .
  • X-ray crystallography : For resolving stereochemistry and solid-state packing (SHELX refinement preferred) .

Advanced Research Questions

Q. How can reaction yields be optimized for the final amidation step, and what factors contribute to variability?

  • Optimization strategies :

  • Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)2) to enhance coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction purification to remove residual solvent .
  • Temperature gradients : Stepwise heating (25°C → 60°C) reduces decomposition of heat-sensitive intermediates .
    • Yield variability : Competing side reactions (e.g., hydrolysis of the amide bond under acidic conditions) and steric hindrance from the pyridin-2-ylmethyl group .

Q. How can contradictory biological activity data (e.g., anticancer vs. antimicrobial potency) be resolved across studies?

  • Approaches :

  • Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., MCF7, A549) with standardized protocols .

  • Off-target profiling : Use kinome-wide screening to identify unintended interactions (e.g., kinase inhibition) that may explain discrepancies .

  • Structural analogs : Compare activity of derivatives (Table 1) to isolate critical functional groups (e.g., methoxy vs. chloro substitutions) .

    Table 1 : Bioactivity of Structurally Similar Compounds

    CompoundSubstitutionsIC50 (Cancer Cells)Antimicrobial Activity (MIC, µg/mL)
    3-Chloro-N-(6-methoxybenzothiazol-2-yl)Cl, OMe, pyridylmethyl2.1 µM (MCF7)16 (S. aureus)
    N-(6-methylbenzothiazol-2-yl)Me, OMe, pyridylmethyl5.8 µM (A549)32 (E. coli)
    N-(7-chloro-4-methoxybenzothiazol-2-yl)Cl, OMe, dimethylamino1.5 µM (Colo205)8 (P. aeruginosa)
    Data derived from

Q. What computational methods are effective for predicting target interactions and SAR?

  • Molecular docking : Use AutoDock Vina to model binding to p53 (PDB ID: 1TUP), focusing on hydrogen bonding with the benzamide carbonyl and hydrophobic interactions with the chloro group .
  • MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR modeling : CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with anticancer activity .

Data Contradiction Analysis

Q. How to address conflicting crystallography data regarding the compound’s conformation in solid-state vs. solution?

  • Root cause : Crystal packing forces (e.g., N–H···N hydrogen bonds in SHELX-refined structures) may stabilize non-biological conformations .
  • Resolution :

  • Compare solution-state NMR (ROESY for NOE correlations) with X-ray data to identify flexible regions .
  • Use DFT calculations (B3LYP/6-31G*) to evaluate energy differences between conformers .

Methodological Challenges

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Stability protocols :

  • Store at -20°C in amber vials under argon to prevent oxidation of the thiazole ring .
  • Lyophilize as a hydrochloride salt for enhanced aqueous stability .
    • Degradation markers : Monitor via LC-MS for hydrolysis products (e.g., free benzoic acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.